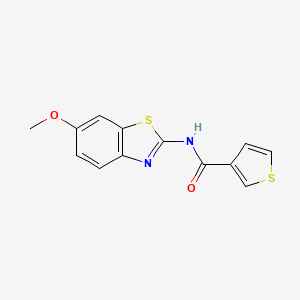![molecular formula C28H27NO6 B12172999 (2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12172999.png)
(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound with a unique structure that includes a benzoxazole ring, a propan-2-yloxy group, and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Propan-2-yloxy Group: This step involves the etherification of the phenol group with isopropyl bromide under basic conditions.
Formation of the Trimethoxyphenyl Group: This can be done by the methylation of a phenol group using methyl iodide in the presence of a base.
Final Coupling Reaction: The final step involves the coupling of the benzoxazole derivative with the trimethoxyphenyl derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its complex structure and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function, while the trimethoxyphenyl group can interact with proteins, inhibiting their activity. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
(2Z)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one: Lacks the propan-2-yloxy and trimethoxyphenyl groups.
(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(methoxy)phenyl]prop-2-en-1-one: Contains a methoxy group instead of the propan-2-yloxy group.
(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(ethoxy)phenyl]prop-2-en-1-one: Contains an ethoxy group instead of the propan-2-yloxy group.
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the propan-2-yloxy and trimethoxyphenyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C28H27NO6 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-propan-2-yloxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO6/c1-17(2)34-20-12-10-19(11-13-20)26(30)21(28-29-22-8-6-7-9-23(22)35-28)14-18-15-24(31-3)27(33-5)25(16-18)32-4/h6-17H,1-5H3/b21-14+ |
InChIキー |
NVPSBLXTKWAVBZ-KGENOOAVSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B12172920.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B12172929.png)

![5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12172933.png)
![1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12172941.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B12172956.png)
![2-(1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12172962.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12172965.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12172968.png)
![Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B12172969.png)

![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide](/img/structure/B12172988.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12172995.png)

